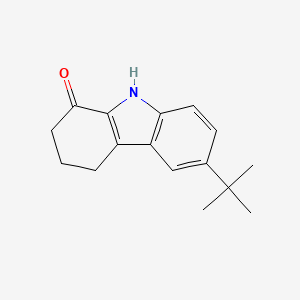

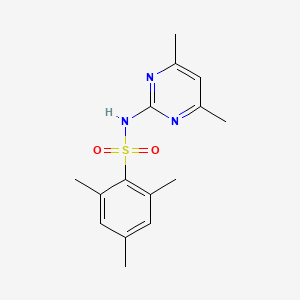

6-叔丁基-2,3,4,9-四氢-1H-咔唑-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbazole derivatives, including 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, are significant due to their wide range of applications in materials science, pharmaceuticals, and organic electronics. The unique properties of these compounds stem from the carbazole moiety, which imparts photophysical, electrochemical, and thermal stability characteristics.

Synthesis Analysis

The synthesis of carbazole derivatives often involves the Friedel-Crafts alkylation reaction, where carbazole reacts with tert-butyl chloride in the presence of aluminium chloride. For example, the synthesis of 1,3,6,8-tetra-tert-butylcarbazole showcases this method, highlighting the structural influence of tert-butyl groups on the carbazole core (Kuhn et al., 1991).

Molecular Structure Analysis

The molecular structure of carbazole derivatives is often analyzed through X-ray crystallography, revealing the planarity of the carbazole ring system and the spatial orientation of substituents. For instance, studies on compounds such as "3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole" have elucidated the planar nature of the carbazole rings and their dihedral angles with attached benzene rings, providing insights into the steric effects of tert-butyl groups (Cao et al., 2008).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including N-alkylation and esterification, yielding compounds with diverse functional groups and increased molecular complexity. The reactivity and stability of these compounds can be significantly influenced by the presence of tert-butyl and other alkyl groups, as demonstrated in the synthesis and characterization of different carbazole-based molecules (Gruzdev et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of carbazole derivatives are crucial for their application in various fields. Studies have shown that the introduction of tert-butyl groups affects these properties, enhancing the solubility and thermal stability of the compounds, which is essential for their use in organic electronic devices and materials science (Neugebauer et al., 1972).

Chemical Properties Analysis

The chemical properties of carbazole derivatives, including reactivity, photophysical behavior, and electrochemical characteristics, are significantly influenced by their molecular structure. The electronic effects of tert-butyl and other substituents on the carbazole core play a vital role in determining these properties. For instance, the synthesis and photochemical study of 3,6-di-tert-butyl-9H-carbazole derivatives have highlighted their fluorescent emission and high quantum yield, which are pivotal for applications in optoelectronic devices (Huang et al., 2014).

科学研究应用

导电聚合物

Koyuncu 等人(2009 年)的一项研究重点关注含有咔唑亚基的新型电活性单体的合成,展示了其在创建可在多种颜色之间切换的电致变色器件中的潜力。这项工作表明,咔唑衍生物可用于开发用于电子和光子应用的高级材料 [S. Koyuncu 等人,2009 年].

晶体学和材料稳定性

Kant 等人(2015 年)对咔唑基化合物进行的研究揭示了其晶体学性质和在材料科学中的潜在用途,特别是在理解有助于高级材料稳定性和性质的分子排列方面 [R. Kant 等人,2015 年].

光致发光材料

Li 等人(2021 年)合成了咔唑功能化的 9-硼芴衍生物,表现出强烈的光致发光。由于其高量子产率和余辉性质,这些材料显示出生物成像和发光应用的潜力 [Ya Li 等人,2021 年].

用于传感应用的纳米纤维

Sun 等人(2015 年)开发了可形成纳米纤维的苯并噻唑改性咔唑衍生物,该纳米纤维能够检测挥发性酸蒸汽。这表明咔唑衍生物在创建灵敏且选择性的化学传感器中的效用 [Jiabao Sun 等人,2015 年].

热激活延迟荧光 (TADF)

Huang 等人(2014 年)对基于咔唑衍生物的有机发光二极管中用于 TADF 的双极材料进行的研究强调了咔唑单元在调节用于光电器件的电子和光物理性质方面的重要性 [Bin Huang 等人,2014 年].

电致发光和有机电子

Kaafarani 等人(2013 年)研究了咔唑衍生物作为有机发光二极管中发光体的性质,重点关注它们的结构、光学和电化学特性。这项研究有助于开发用于节能照明和显示器的材料 [B. Kaafarani 等人,2013 年].

安全和危害

属性

IUPAC Name |

6-tert-butyl-2,3,4,9-tetrahydrocarbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)10-7-8-13-12(9-10)11-5-4-6-14(18)15(11)17-13/h7-9,17H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATUXDKZWCFKBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC3=C2CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350658 |

Source

|

| Record name | 1H-Carbazol-1-one, 6-(1,1-dimethylethyl)-2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Carbazol-1-one, 6-(1,1-dimethylethyl)-2,3,4,9-tetrahydro- | |

CAS RN |

331760-81-7 |

Source

|

| Record name | 1H-Carbazol-1-one, 6-(1,1-dimethylethyl)-2,3,4,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)